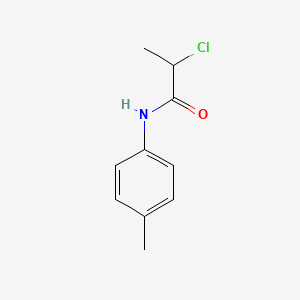

2-chloro-N-(4-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKDWGYLOVAMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295126 | |

| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147372-41-6 | |

| Record name | 2-Chloro-N-(4-methylphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147372-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(4-methylphenyl)propanamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-methylphenyl)propanamide

Introduction

This compound is a specialized chemical compound recognized for its role as a versatile intermediate in organic synthesis. Structurally, it is an amide derived from p-toluidine and 2-chloropropanoic acid. The molecule's architecture, featuring a reactive α-chloro amide moiety, makes it a valuable building block, particularly in the development of more complex molecules targeted for pharmaceutical and agrochemical applications. The amide bond is one of the most fundamental linkages in chemistry and biology, and its synthetic precursors are of significant interest to researchers.[1] This guide provides a detailed examination of the chemical and physical properties of this compound, offering insights into its synthesis, structure, reactivity, and safe handling protocols for professionals in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural characteristics is foundational to its application in synthetic chemistry. These properties dictate its behavior in reaction media, its purification requirements, and its potential interactions in biological systems.

Core Identifiers

The fundamental identification and structural details of this compound are summarized below. The (S)-enantiomer is frequently cited, reflecting its importance in stereospecific synthesis.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(p-tolyl)propanamide | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 40781-30-4 ((S)-enantiomer) | [3] |

| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |

| Molecular Weight | 197.66 g/mol | [3][4] |

| SMILES | CC1=CC=C(C=C1)NC(=O)C(C)Cl | [5] |

Computed Properties

Computational models provide valuable predictions for a molecule's behavior, such as its lipophilicity (XlogP) and polarity (Topological Polar Surface Area), which are critical parameters in drug design and development.

| Property | Predicted Value | Source |

| XlogP | 2.5 | [5] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 2 | [7] |

Structural Analysis and Crystallography

X-ray crystallography studies of this compound reveal precise details about its three-dimensional structure.[2] The molecule crystallizes with a notable planarity in the acetamide moiety, with a C—N—C—C torsion angle near 179°.[2] This planarity is typical for amide bonds due to the delocalization of the nitrogen lone pair into the carbonyl group.

Key intramolecular dimensions include:

In the crystalline state, the molecules are organized into chains along the a-axis, stabilized by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules.[2][8] These primary interactions are further supported by weaker C—H⋯O, C—Cl⋯O=C halogen bonding, and C—H⋯π interactions, creating a stable, stacked crystal lattice.[2] This intricate network of non-covalent interactions is crucial for the compound's solid-state properties, including its melting point and solubility.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Primary Synthetic Pathway

The most direct and high-yielding synthesis of this compound is the nucleophilic acyl substitution reaction between p-toluidine and 2-chloropropionyl chloride .[3] This reaction is a cornerstone of organic chemistry for amide bond formation.

Causality of the Reaction: The reaction proceeds via the attack of the nucleophilic nitrogen atom of p-toluidine on the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride. The acyl chloride is an "activated" carboxylic acid derivative, making the reaction rapid and generally high-yielding. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. A variation of this method, known as the Schotten-Baumann reaction, uses a biphasic system with an aqueous base.[2]

A documented procedure reports a yield of up to 99% when the reaction is conducted in toluene at 120 °C for one hour.[3]

Diagram 3.1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol 3.1.1: Laboratory Scale Synthesis (Schotten-Baumann Conditions)

This protocol is adapted from a documented crystallographic study and represents a robust method for laboratory-scale synthesis.[2]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend p-toluidine (1.07 g, 10 mmol) in a biphasic mixture of toluene (50 mL) and aqueous NaOH (1.20 g in 40 mL, 30 mmol).

-

Cooling: Cool the vigorously stirred suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.16 mL, 12 mmol) in toluene (30 mL) dropwise to the suspension. Maintain the temperature at 0 °C. (Caution: The reaction is exothermic).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Reactivity Profile

The reactivity of this compound is dominated by the α-chloro group. The carbon atom attached to the chlorine is electrophilic, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This is the key to its function as an intermediate. Various nucleophiles (e.g., amines, thiols, alkoxides) can displace the chloride ion, enabling the facile construction of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

This reactivity is exemplified by its use as a precursor in the synthesis of the local anesthetic Prilocaine, where the chloro group on a similar intermediate is displaced by propylamine.[9][10] The amide bond itself is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of the synthesized compound. While specific spectra are proprietary, the expected features can be reliably predicted based on the molecular structure.[11]

Predicted Spectroscopic Data

The following table summarizes the anticipated signals in key spectroscopic methods. These predictions are based on established principles of NMR and IR spectroscopy.[12][13][14][15]

| Method | Region/Shift | Assignment and Rationale |

| ¹H NMR | ~8.0-9.0 ppm | (s, 1H), -NH- : Amide proton, typically a broad singlet. |

| ~7.0-7.5 ppm | (m, 4H), Ar-H : Aromatic protons on the p-tolyl ring, expected as two doublets (AA'BB' system). | |

| ~4.5-4.8 ppm | (q, 1H), -CH(Cl)- : Methine proton alpha to chlorine and carbonyl, split into a quartet by the adjacent methyl group. | |

| ~2.3 ppm | (s, 3H), Ar-CH₃ : Singlet for the methyl group on the aromatic ring. | |

| ~1.7-1.9 ppm | (d, 3H), -CH(Cl)CH₃ : Doublet for the methyl group on the propanamide chain, split by the methine proton. | |

| ¹³C NMR | ~168-172 ppm | C=O : Carbonyl carbon of the amide group. |

| ~130-140 ppm | Ar-C : Aromatic carbons (4 distinct signals expected). | |

| ~55-60 ppm | -CH(Cl)- : Aliphatic carbon attached to the electronegative chlorine atom. | |

| ~20-25 ppm | -CH(Cl)CH₃ and Ar-CH₃ : Aliphatic carbons of the two methyl groups. | |

| IR | ~3250-3350 cm⁻¹ | N-H Stretch : Characteristic absorption for a secondary amide. |

| ~1650-1680 cm⁻¹ | C=O Stretch (Amide I) : Strong, sharp absorption typical for an amide carbonyl. | |

| ~1520-1570 cm⁻¹ | N-H Bend (Amide II) : Another characteristic amide band. | |

| ~650-800 cm⁻¹ | C-Cl Stretch : Absorption in the fingerprint region. |

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature—an amide core and a reactive alkyl halide—allows for its incorporation into a wide range of larger, more complex molecules.

-

Pharmaceutical Synthesis: The α-chloro amide motif is a precursor to α-amino amides, which are important structural units in many biologically active compounds. Its application as an impurity in the synthesis of Prilocaine highlights its direct relevance to the pharmaceutical industry.[9] Furthermore, related structures are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen, underscoring the potential of this class of compounds in drug discovery.[16]

-

Agrochemical Development: N-aryl amides are a common feature in many herbicides and fungicides. The reactivity of the α-chloro group allows for the introduction of various functional groups to modulate the biological activity and physical properties of potential agrochemical candidates.

-

Material Science: Amide-containing molecules can be used as monomers or building blocks for specialty polymers with tailored properties.

The use of such intermediates is crucial for accelerating drug discovery and development by providing reliable and efficient access to diverse chemical scaffolds.[17]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for closely related structural analogs.[18]

Hazard Identification

While a specific safety data sheet for the title compound is not universally available, data from analogous compounds suggest the following classifications.

| Hazard Class | GHS Classification | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[18] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[19] |

| Eye Damage | Category 1 | H318: Causes serious eye damage.[19] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[19] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[21]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[22]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[21]

References

-

Power, N. et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1671–1675. [Link]

-

Saeed, S. et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2940. [Link]

-

LookChem. (n.d.). Propanamide, 2-chloro-N-(4-methylphenyl)-, (S)-. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-chloro-4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Power, N. et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1671-1675. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of α-Chloroamides in Water. [Link]

- Google Patents. (2011). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.

-

Green, K. E., & Aldous, L. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(19), 6293-6310. [Link]

-

Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung B, 62(1), 125-132. [Link]

-

Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

-

Harper College. (2015). Safety Data Sheet: 2-Chloro-2-methylpropane. [Link]

-

Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacological and Medicinal Chemistry, 2(1), 22-31. [Link]

- Google Patents. (2013). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. 2-chloro-N-(3-chloro-4-methylphenyl)propanamide | C10H11Cl2NO | CID 237733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]

- 10. CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide - Google Patents [patents.google.com]

- 11. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docbrown.info [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents [patents.google.com]

- 17. pharmacy.umich.edu [pharmacy.umich.edu]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. 2-chloro-N-[(2-methylphenyl)methyl]propanamide | 1098347-61-5 [sigmaaldrich.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

- 21. fishersci.com [fishersci.com]

- 22. carlroth.com [carlroth.com]

2-chloro-N-(4-methylphenyl)propanamide physical properties

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(4-methylphenyl)propanamide

Introduction

This compound is a member of the α-chloro amide class of organic compounds. These molecules are valuable intermediates in synthetic chemistry due to the dual reactivity of the electrophilic carbonyl carbon and the carbon atom bearing the chloro substituent, which is susceptible to nucleophilic substitution. The compound, also known as 2-chloro-N-(p-tolyl)propanamide (CNMP), serves as a key starting material for a variety of more complex molecules, including α-thio-β-chloroacrylamides and other heterocyclic systems developed for pharmaceutical and agrochemical applications[1].

A thorough understanding of the physical properties of a synthetic intermediate like this compound is paramount for researchers in process chemistry and drug development. These properties—ranging from melting point and solubility to detailed spectroscopic and crystallographic data—dictate the conditions required for reaction setup, monitoring, workup, purification, and storage. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, grounded in available literature and established analytical principles.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and three-dimensional structure.

Chemical Identifiers

Correctly identifying the compound is crucial for sourcing, regulatory compliance, and literature searches.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-chloro-N-(p-tolyl)propanamide, CNMP | [1] |

| CAS Number | 147372-41-6 (Racemate) 40781-30-4 ((S)-enantiomer) | [2] |

| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |

| Molecular Weight | 197.66 g/mol | [4][5] |

Molecular Structure

The connectivity and arrangement of atoms define the compound's reactivity and physical behavior. The structure consists of a p-tolyl group attached to the nitrogen of a propanamide backbone, with a chlorine atom at the alpha position (C2) of the propyl chain, creating a chiral center.

Caption: Molecular graph of this compound.

Crystallographic Data

X-ray crystallography provides unequivocal proof of structure and detailed metric parameters. A study of this compound revealed its solid-state conformation and packing[3][6][7].

Key structural parameters from this study include:

-

Acetamide Moiety Torsion Angle (C—N—C—C): ~179.0°, indicating a nearly planar trans configuration which is typical for secondary amides[3][6].

-

Crystal Packing: In the solid state, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules[3][6][7]. These chains further assemble into stacks, stabilized by weak C—Cl⋯O=C halogen bonding and C—H⋯π interactions[3][6][7].

-

Disorder: The molecule is known to crystallize with a degree of disorder in the positions of the chlorine atom and the terminal methyl group (C3)[3][6][7].

This detailed structural knowledge is invaluable for computational modeling, understanding polymorphism, and predicting intermolecular interactions that influence solubility and crystal habit.

Physicochemical Properties

These macroscopic properties are the direct consequence of the molecular structure and intermolecular forces. They are essential for designing handling, purification, and formulation processes.

| Property | Estimated Value | Significance & Context | Source(s) |

| Appearance | Off-White to Pale Brown Solid | The physical state and color are primary identifiers and indicators of purity. | [4] |

| Melting Point | 110-111 °C | A sharp melting point range is a key indicator of high purity. This value is critical for determining appropriate drying temperatures and identifying the compound. | [4] |

| Boiling Point | 330.6 ± 25.0 °C (Predicted) | As a solid at room temperature, distillation is not a standard purification method. This high predicted boiling point reflects strong intermolecular forces (H-bonding, dipole-dipole). | [4] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | Useful for process calculations involving mass-to-volume conversions, such as in reactor loading or solvent addition. | [4] |

| Solubility | Slightly soluble in Chloroform, Methanol | Knowledge of solubility is fundamental for selecting appropriate solvents for reaction, extraction, and crystallization. The amide functionality allows for hydrogen bonding with protic solvents like methanol, while the overall organic character permits solubility in chlorinated solvents. | [4] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to confirm the identity and purity of synthesized material.

Predicted ¹H NMR Spectrum

(Reference: TMS at 0.0 ppm, Solvent: CDCl₃)

-

Aromatic Protons (4H): Two distinct doublets are expected due to the para-substitution pattern. The two protons adjacent to the amide nitrogen will be slightly downfield from the two protons adjacent to the methyl group. Expected chemical shift: δ 7.0–7.5 ppm.

-

Amide Proton (1H): A broad singlet, whose chemical shift is highly dependent on concentration and temperature. Expected chemical shift: δ 7.5–8.5 ppm.

-

Methine Proton (1H, C2-H): A quartet, deshielded by the adjacent carbonyl group and the electronegative chlorine atom. Expected chemical shift: δ 4.5–5.0 ppm.

-

Aromatic Methyl Protons (3H, C10-H): A sharp singlet. Expected chemical shift: δ ~2.3 ppm.

-

Aliphatic Methyl Protons (3H, C3-H): A doublet, due to coupling with the single methine proton. Expected chemical shift: δ 1.7–1.9 ppm.

Predicted ¹³C NMR Spectrum

(Reference: TMS at 0.0 ppm, Solvent: CDCl₃)

The molecule has 8 distinct carbon environments (four aromatic, four aliphatic/amide).

-

Carbonyl Carbon (C1): The C=O group is significantly deshielded. Expected chemical shift: δ ~170 ppm.

-

Aromatic Carbons: Four signals are expected. Two for the protonated carbons and two for the quaternary carbons (C-N and C-CH₃). Expected chemical shift range: δ 120–140 ppm.

-

Methine Carbon (C2): The chiral carbon attached to the chlorine atom. Expected chemical shift: δ 55–65 ppm.

-

Aromatic Methyl Carbon (C10): Expected chemical shift: δ ~21 ppm.

-

Aliphatic Methyl Carbon (C3): Expected chemical shift: δ 18–22 ppm.

Predicted Infrared (IR) Spectrum

-

N-H Stretch: A sharp, medium-intensity peak characteristic of a secondary amide. Expected wavenumber: ~3300 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch (Amide I Band): A very strong, sharp absorption, one of the most prominent peaks in the spectrum. Expected wavenumber: ~1670 cm⁻¹.

-

N-H Bend (Amide II Band): A strong absorption, often coupled with C-N stretching. Expected wavenumber: ~1550 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region. Expected wavenumber: 700–800 cm⁻¹.

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A peak at m/z = 197.

-

Isotope Peak (M+2)⁺: A characteristic peak at m/z = 199 with an intensity approximately one-third that of the M⁺ peak, which is definitive evidence for the presence of a single chlorine atom.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of a chlorine radical (M-35), cleavage of the amide bond, and formation of a tolyl-containing fragment.

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using standardized, well-controlled methods.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a robust and accessible method for assessing the purity of a crystalline solid.

Causality: A pure crystalline solid has a defined lattice structure requiring a specific amount of thermal energy to break down, resulting in a sharp melting range (typically < 1 °C). Impurities disrupt this lattice, lowering and broadening the melting range.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and homogenous. If necessary, finely powder a small amount in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a depth of 2–3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional): Heat the sample rapidly to get a coarse estimate of the melting point. Let the apparatus cool well below this temperature.

-

Accurate Determination: Begin heating again at a slow, controlled rate (1–2 °C per minute) as the temperature approaches the estimated melting point.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion). The recorded melting point is this range.

Caption: Workflow for Melting Point Determination.

Protocol for Spectroscopic Sample Preparation

Objective: To prepare a sample suitable for analysis by NMR or IR spectroscopy to confirm identity.

-

For ¹H and ¹³C NMR:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Cap the tube and gently agitate until the solid is fully dissolved. The sample is now ready for analysis.

-

-

For IR (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty crystal.

-

Place a small, representative amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Conclusion

This compound is a crystalline solid whose molecular and solid-state structure is well-defined by X-ray crystallography[3][6][7]. While some of its macroscopic physical properties have not been explicitly published, reliable estimations can be made from closely related isomers[4]. Its identity can be unequivocally confirmed through a combination of standard spectroscopic techniques (NMR, IR, MS), for which the expected spectral features can be confidently predicted from its structure. The standardized protocols provided herein offer a robust framework for researchers to verify these properties, ensuring data quality and reproducibility in a drug development or synthetic chemistry setting.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]

- 5. anaxlab.com [anaxlab.com]

- 6. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-chloro-N-(4-methylphenyl)propanamide

Introduction

This compound, also known as 2-chloro-N-(p-tolyl)propanamide, is a chemical compound whose precise structural verification is critical in fields such as pharmaceutical development and chemical synthesis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this compound. As such, it is designed to serve as a key resource for researchers, scientists, and drug development professionals who require a rigorous approach to molecular characterization. The principles and methodologies detailed herein are grounded in established spectroscopic theory and are designed to ensure the highest degree of scientific integrity and experimental reproducibility.

Molecular Structure and Predicted Proton Environments

A thorough analysis of the molecular structure is the foundational step in predicting and interpreting its ¹H NMR spectrum. The structure of this compound contains several distinct proton environments, each with a unique electronic and steric landscape that dictates its chemical shift, integration, and coupling pattern.

The molecule possesses a chiral center at the second carbon of the propanamide chain (C2), the carbon atom bonded to the chlorine. This stereocenter renders the molecule chiral. For the purpose of this guide, we will analyze the spectrum of the racemic mixture.

Below is the chemical structure with protons labeled (Hᵃ, Hᵇ, etc.) to correspond with the subsequent spectral analysis.

The distinct proton environments are:

-

Hᵃ: The three protons of the methyl group at C3 of the propanamide chain.

-

Hᵇ: The single proton (methine) at the chiral center (C2).

-

Hᶜ: The single proton attached to the amide nitrogen.

-

Hᵈ, Hᵉ, Hᶠ, Hᵍ: The four protons on the aromatic ring. Due to the para-substitution, Hᵈ and Hᵍ are chemically equivalent, as are Hᵉ and Hᶠ.

-

Hʰ: The three protons of the methyl group on the phenyl ring.

Core Principles of ¹H NMR Spectroscopy

The appearance of a ¹H NMR spectrum is governed by three fundamental principles: chemical shift, integration, and spin-spin coupling.

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton.[3] Electron-withdrawing groups (like chlorine, carbonyl, and the amide nitrogen) decrease the electron density around nearby protons, an effect known as "deshielding," which shifts their signals to a higher ppm value (downfield).[4] Conversely, electron-donating groups increase shielding and move signals to a lower ppm (upfield).[5]

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[6] This allows for the determination of the relative ratio of protons in different environments.

-

Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of non-equivalent protons on adjacent carbons. This interaction, known as coupling, splits a signal into a multiplet. The multiplicity is described by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.[7][8] The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).

Predicted ¹H NMR Spectrum

Based on the molecular structure and established principles, a detailed prediction of the ¹H NMR spectrum of this compound can be constructed. The spectrum is typically recorded in a deuterated solvent like deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0.0 ppm).[9][10]

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Hᵃ | -CH(Cl)-CH₃ | ~ 1.8 | 3H | Doublet (d) | ~ 7.0 |

| Hʰ | Ar-CH₃ | ~ 2.3 | 3H | Singlet (s) | N/A |

| Hᵇ | -CH (Cl)-CH₃ | ~ 4.6 | 1H | Quartet (q) | ~ 7.0 |

| Hᵉ, Hᶠ | Aromatic CH (ortho to -CH₃) | ~ 7.1 | 2H | Doublet (d) | ~ 8.0 |

| Hᵈ, Hᵍ | Aromatic CH (ortho to -NH) | ~ 7.4 | 2H | Doublet (d) | ~ 8.0 |

| Hᶜ | -NH - | ~ 8.0 - 9.0 | 1H | Broad Singlet (br s) | N/A |

Justification for Predictions:

-

Hᵃ (Methyl Doublet, ~1.8 ppm): These protons are on a carbon adjacent to the C2 methine group (Hᵇ). According to the n+1 rule (n=1), their signal will be split into a doublet. Being attached to an sp³ carbon alpha to a carbonyl group, their shift is expected around 1.8 ppm.

-

Hʰ (Aryl Methyl Singlet, ~2.3 ppm): The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its typical chemical shift is in the 2.2-2.4 ppm range.[4]

-

Hᵇ (Methine Quartet, ~4.6 ppm): This proton is on the chiral center, adjacent to the three Hᵃ protons. The n+1 rule (n=3) predicts a quartet. Its position is significantly downfield due to the strong deshielding effects of both the adjacent chlorine atom and the carbonyl group. Protons on carbons bearing a halogen typically appear in the 3-5 ppm range.[3]

-

Hᵉ, Hᶠ and Hᵈ, Hᵍ (Aromatic Doublets, ~7.1 and ~7.4 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the electron-donating methyl group (Hᵉ, Hᶠ) will be more shielded and appear further upfield (~7.1 ppm) than the protons ortho to the electron-withdrawing amide group (Hᵈ, Hᵍ) at ~7.4 ppm.

-

Hᶜ (Amide Broad Singlet, ~8.0 - 9.0 ppm): The amide proton signal is typically a broad singlet and appears far downfield.[11][12] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[13] This proton often does not show coupling to adjacent protons.

Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for ¹H NMR Analysis

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically 4-5 cm).

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth.

-

Place the sample into the NMR magnet.

-

Lock the instrument on the deuterium signal of the solvent (CDCl₃). This step ensures the stability of the magnetic field during the experiment.

-

-

Shimming:

-

Optimize the homogeneity of the magnetic field (B₀) by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals. Modern spectrometers often have automated shimming routines.[15]

-

-

Data Acquisition:

-

Load a standard 1D proton experiment.

-

Set appropriate acquisition parameters:

-

Spectral Width: Typically 12-16 ppm to ensure all signals are captured.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Initiate the acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the values to obtain the relative proton count for each signal.

-

Spectral Interpretation Guide

With the processed spectrum in hand, the final step is to assign each signal to its corresponding protons, confirming the molecular structure.

-

Identify Key Regions: First, locate the characteristic regions in the spectrum: the aliphatic region (1-2 ppm), the region for protons alpha to heteroatoms (4-5 ppm), the aromatic region (7-8 ppm), and the downfield amide region (>8 ppm).

-

Assign Singlets: The two singlets are the easiest to assign. The singlet at ~2.3 ppm integrating to 3H is unambiguously the aryl methyl group (Hʰ). The broad singlet far downfield (~8.0-9.0 ppm) integrating to 1H is the amide proton (Hᶜ).

-

Analyze the Ethyl System: Look for the coupled doublet and quartet. The signal at ~1.8 ppm integrating to 3H must be the C3 methyl group (Hᵃ). Its doublet multiplicity confirms it is adjacent to a single proton. The quartet at ~4.6 ppm integrating to 1H corresponds to the C2 methine proton (Hᵇ). Its quartet multiplicity confirms its adjacency to a three-proton group. The significant downfield shift confirms its position next to the chlorine and carbonyl.

-

Assign Aromatic Protons: The two doublets in the 7-8 ppm region, each integrating to 2H, represent the four aromatic protons. The doublet further upfield (~7.1 ppm) is assigned to Hᵉ/Hᶠ, which are ortho to the electron-donating methyl group. The more deshielded doublet (~7.4 ppm) is assigned to Hᵈ/Hᵍ, which are ortho to the amide substituent.

-

Verify Coupling Constants: A crucial self-validation step is to ensure that coupled signals have the same J-value. The J-value for the Hᵃ doublet must be identical to the J-value for the Hᵇ quartet. Similarly, the J-values for the two aromatic doublets should be very similar.

Advanced Spectroscopic Considerations

For secondary amides like this compound, rotation around the C-N amide bond is restricted due to its partial double-bond character.[16] This can sometimes lead to the observation of two distinct species (rotamers) in the NMR spectrum, which would result in a doubling of some or all of the signals. The presence and ratio of these rotamers can be temperature-dependent.

For an even more rigorous structural confirmation, two-dimensional (2D) NMR experiments can be employed. A COSY (Correlation Spectroscopy) experiment would show cross-peaks between coupled protons (e.g., between Hᵃ and Hᵇ, and between Hᵈ/Hᵍ and Hᵉ/Hᶠ), providing definitive proof of their connectivity.

Conclusion

¹H NMR spectroscopy provides an exceptionally detailed and definitive method for the structural characterization of this compound. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton in the molecule can be confidently assigned. The predicted spectrum, featuring a downfield quartet, two aromatic doublets, an aryl-methyl singlet, an aliphatic doublet, and a broad amide singlet, constitutes a unique fingerprint for this compound. By following the detailed experimental and interpretive guide presented, researchers can reliably verify the identity and purity of their synthesized material, ensuring data integrity for subsequent applications in research and development.

References

-

Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 209-219. [Link]

-

Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

-

Dai, C., et al. (2021). 1 H NMR Spectrum of Amide Compounds. University Chemistry, 36(8), 2008069. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl. [Link]

-

University of Colorado Boulder. Typical 1H Chemical Shifts. [Link]

-

University of Massachusetts Amherst. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

University College London. Chemical shifts. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

A-level Chemistry. NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. [Link]

-

Gorobets, M., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry, 49(10), 633-642. [Link]

-

PubMed. Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

-

ResearchGate. 1H-NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

-

YouTube. Proton NMR-25 || HNMR spectra of amides || Exchangeable protons || Difference from amines || Tricks. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

JRC Technical Reports. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

-

Chemspace. This compound. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

SpectraBase. Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. organomation.com [organomation.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Unveiling the Solid-State Architecture of 2-Chloro-N-(p-tolyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(p-tolyl)propanamide, a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs), presents a compelling case study in the influence of subtle intermolecular forces on crystal packing.[1][2] This technical guide provides an in-depth analysis of its crystal structure, offering insights into the synthesis, molecular geometry, and the hierarchical network of non-covalent interactions that govern its solid-state assembly. Understanding these structural nuances is paramount for controlling crystallization processes, ensuring purity, and optimizing the physicochemical properties of downstream products.[1] The compound, with the chemical formula C₁₀H₁₂ClNO, has been the subject of detailed crystallographic studies, revealing a fascinating interplay of hydrogen bonding, halogen bonding, and π-interactions that dictate its supramolecular architecture.[2][3]

Synthesis and Crystallization: A Biphasic Approach

The synthesis of 2-chloro-N-(p-tolyl)propanamide is typically achieved through a robust and scalable biphasic reaction, a common strategy in industrial processes to facilitate product isolation and purification.[3] The causality behind this choice lies in the ability to maintain distinct aqueous and organic phases, allowing for the efficient reaction of the starting materials at the interface and subsequent separation of the desired product.

Experimental Protocol: Biphasic Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

-

Reaction Setup: A biphasic suspension of p-toluidine (1.0 equivalent) is prepared in a mixture of toluene and an aqueous solution of sodium hydroxide (3.0 equivalents) and cooled to 273 K (0 °C). The use of a strong base like NaOH is crucial for scavenging the HCl generated during the acylation reaction, driving the equilibrium towards product formation.

-

Reagent Addition: A solution of α-chloropropionyl chloride (1.2 equivalents) in toluene is added dropwise to the vigorously stirred suspension. The slow, controlled addition is a critical step to manage the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression: Following the addition, the mixture is allowed to warm to room temperature and stirred vigorously for one hour to ensure the completion of the reaction.

-

Workup and Isolation: The organic phase is separated, and the aqueous layer is extracted multiple times with ethyl acetate to maximize the recovery of the product. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent such as toluene.[1] This method allows for the gradual self-assembly of the molecules into a well-ordered crystalline lattice.

Crystal Structure Analysis: A Tale of Two Datasets

The crystal structure of 2-chloro-N-(p-tolyl)propanamide has been independently determined using two different X-ray radiation sources (Cu Kα and Mo Kα), providing a high degree of confidence in the results.[2][3] These two datasets, herein referred to as 1a (Cu Kα) and 1b (Mo Kα), show remarkable consistency in their findings.[3]

A notable feature of the crystal structure is the presence of disorder in the positions of the chlorine atom and the terminal methyl group of the propanamide moiety.[2][3] The major occupancy components for this disorder were determined to be approximately 78.3% and 76.8% for datasets 1a and 1b , respectively.[3] This disorder indicates that in the crystal lattice, the molecule can adopt two slightly different conformations with the chloro and methyl groups occupying each other's positions to a minor extent.

Crystallographic Data

| Parameter | Dataset 1a (Cu Kα) | Dataset 1b (Mo Kα) |

| Chemical Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO |

| Formula Weight | 197.66 | 197.66 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 4.8968 (3) | 4.9010 (4) |

| b (Å) | 26.5126 (16) | 26.541 (2) |

| c (Å) | 7.7871 (5) | 7.7944 (6) |

| β (°) | 95.820 (3) | 95.776 (3) |

| Volume (ų) | 1004.28 (11) | 1008.33 (14) |

| Z | 4 | 4 |

Molecular Geometry

The molecule adopts a largely planar conformation, particularly within the acetamide moiety, with a C—N—C—C torsion angle approaching 180°.[2][3] This planarity is a common feature in amides and facilitates the formation of intermolecular hydrogen bonds.

| Parameter | Dataset 1a (Å or °) | Dataset 1b (Å or °) |

| C=O | 1.2233 (18) | 1.2245 (19) |

| N—C (amide) | 1.3448 (19) | 1.344 (2) |

| C—N—C—C Torsion Angle | 179.00 (13) | 178.97 (14) |

Supramolecular Assembly: A Network of Interactions

The crystal packing of 2-chloro-N-(p-tolyl)propanamide is a testament to the directing influence of various weak intermolecular forces. These interactions guide the self-assembly of the molecules into a stable, three-dimensional lattice.

Hydrogen Bonding and Chain Formation

The most prominent intermolecular interaction is the N—H⋯O hydrogen bond formed between the amide groups of adjacent molecules.[2][3] This interaction is a classic and robust synthon in crystal engineering. These hydrogen bonds link the molecules in a head-to-tail fashion, forming infinite chains that propagate along the a-axis of the unit cell.[2][3] Weaker C—H⋯O interactions also contribute to the stability of these chains.[2][3]

Caption: Formation of 1D chains via N-H···O hydrogen bonds.

Stacking and Weaker Interactions

These hydrogen-bonded chains further organize into parallel stacks.[2][3] The stability of this stacked arrangement is reinforced by a combination of even weaker, yet significant, interactions:

-

Halogen Bonding: Weak C—Cl⋯O=C halogen bonds are observed between the chlorine atom of one chain and the carbonyl oxygen of an adjacent chain.[2][3] This type of interaction, where a halogen atom acts as an electrophilic species, is increasingly recognized for its role in directing crystal packing.

-

C—H⋯π Interactions: The hydrogen atoms of the propanamide moiety interact with the electron-rich π-system of the p-tolyl ring of neighboring molecules.[2][3] These interactions, though weak, contribute to the overall cohesive energy of the crystal.

Caption: Inter-chain interactions stabilizing the crystal packing.

Significance in Drug Development

As a key starting material, the purity and solid-state properties of 2-chloro-N-(p-tolyl)propanamide are critical for the successful synthesis of APIs.[1] A thorough understanding of its crystal structure allows for:

-

Polymorph Screening: Knowledge of the stable crystal form helps in preventing the appearance of unwanted polymorphs during manufacturing, which can have different solubilities and bioavailabilities.

-

Process Optimization: The insights into the crystallization process can be leveraged to design and optimize scalable and robust manufacturing protocols that consistently deliver the desired product characteristics.[1]

-

Impurity Control: The detailed structural analysis aids in identifying and controlling potential impurities that may arise during synthesis and crystallization.

Conclusion

The crystal structure of 2-chloro-N-(p-tolyl)propanamide is a prime example of how a hierarchy of intermolecular interactions governs the formation of a stable crystalline solid. The robust N—H⋯O hydrogen bonds create one-dimensional chains, which are then organized into a three-dimensional architecture by weaker but cumulatively significant halogen bonds and C—H⋯π interactions. This detailed structural knowledge is not merely of academic interest; it provides a crucial foundation for the rational design and control of crystallization processes in the pharmaceutical industry, ultimately ensuring the quality and efficacy of the final active pharmaceutical ingredients.

References

-

Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of Impurities in 2-chloro-N-(4-methylphenyl)propanamide

Welcome to the technical support center for the analysis of 2-chloro-N-(4-methylphenyl)propanamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity profiling. Here, we combine established scientific principles with field-proven insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities in this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

-

Process-Related Impurities: These arise from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from unintended side reactions.[1] A common synthesis route involves the reaction of p-toluidine with 2-chloropropionyl chloride.[2] Therefore, residual p-toluidine and 2-chloropropionic acid are potential impurities.

-

Degradation Products: These form during storage or handling of the drug substance due to exposure to environmental factors like heat, light, humidity, or reactive excipients.[3][4] Hydrolysis of the amide bond or the chloro group are potential degradation pathways.

-

Inorganic Impurities: These can include reagents, ligands, catalysts, and residual metals used in the synthesis process.[1][5]

A thorough understanding of the synthetic route and the compound's stability is crucial for predicting and identifying potential impurities.[5]

Q2: What are the regulatory expectations for impurity profiling?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for impurities in new drug substances. The key guidelines are ICH Q3A(R2), which deals with impurities in new drug substances, and Q3B(R2) for impurities in new drug products.[5][6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[5][6][8]

Any impurity exceeding the identification threshold must be structurally characterized.[8] If an impurity level is above the qualification threshold, its biological safety must be assessed.

Q3: What analytical techniques are most suitable for impurity analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A reversed-phase C18 column with UV detection is a common starting point.[9]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[9][10]

-

Gas Chromatography (GC): Useful for volatile or semi-volatile impurities, often coupled with MS (GC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated impurities.

-

Forced Degradation Studies: These are critical for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[4][11][12][13] The compound is intentionally degraded under various stress conditions (e.g., acid, base, oxidation, heat, light).[4]

Troubleshooting Guide for HPLC Analysis

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: My main peak is tailing or showing poor symmetry.

-

Probable Cause 1: Secondary Interactions with Column Silanols

-

Explanation: The amide group in your molecule or basic impurities can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing.

-

Solution:

-

Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will suppress the ionization of the silanol groups.

-

Use a Buffered Mobile Phase: A buffer will maintain a consistent pH and improve peak shape reproducibility.

-

Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column. End-capping neutralizes most of the residual silanol groups.

-

-

-

Probable Cause 2: Column Overload

-

Explanation: Injecting too much sample can saturate the column, leading to peak distortion.

-

Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

-

Problem 2: I am seeing poor resolution between the main peak and a closely eluting impurity.

-

Probable Cause 1: Insufficient Chromatographic Selectivity

-

Explanation: The mobile phase and stationary phase are not providing enough difference in retention for the two compounds.

-

Solution:

-

Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

-

Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.

-

Try a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

-

-

-

Probable Cause 2: Low Column Efficiency

-

Explanation: The column may be old or fouled, leading to broader peaks that are harder to resolve.

-

Solution:

-

Problem 3: My retention times are drifting or shifting between injections.

-

Probable Cause 1: Inadequate Column Equilibration

-

Explanation: If you are running a gradient, the column may not be returning to its initial condition before the next injection.

-

Solution: Increase the post-run equilibration time in your HPLC method. A good rule of thumb is to allow at least 10 column volumes for re-equilibration.

-

-

Probable Cause 2: Mobile Phase Instability

-

Explanation: The mobile phase composition can change over time due to the evaporation of the more volatile organic component.

-

Solution:

-

Cover your mobile phase reservoirs.

-

Prepare fresh mobile phase daily.

-

If using an on-line mixer, ensure the pump is functioning correctly.

-

-

-

Probable Cause 3: Temperature Fluctuations

-

Explanation: Changes in ambient temperature can affect retention times.

-

Solution: Use a column oven to maintain a constant temperature for the column.

-

Experimental Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for this compound.

-

Chromatographic System:

-

Column: Reversed-phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV at 245 nm.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Protocol 2: Forced Degradation Study

To demonstrate the specificity of the HPLC method, perform forced degradation studies. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80 °C for 4 hours.

-

Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80 °C for 2 hours.

-

Oxidative Degradation: Store sample solution in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, dilute the samples to the target concentration and analyze using the HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

Caption: General workflow for impurity identification and profiling.

Caption: Decision tree for troubleshooting poor peak resolution.

References

-

Saeed, A., et al. (2014). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2940. Available at: [Link]

-

Blake, A. J., et al. (2015). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o238–o239. Available at: [Link]

-

ResearchGate. (n.d.). Structure of this compound (CNMP). Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-chloro-4-methylphenyl)propanamide. Retrieved from [Link]

-

Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Journal of AOAC International, 83(1), 16-24. Available at: [Link]

-

ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

-

Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

-

Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

-

Gupta, A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38299-38304. Available at: [Link]

-

Müller, L., & Wunderli-Allenspach, H. (2000). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Chimia, 54, 462-466. Available at: [Link]

-

Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

- Sharma, G., & Saini, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 200-209.

-

AMS Bio. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Available at: [Link]

-

PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

- Singh, S., & Kumar, V. (2012). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences, 18(1), 1-13.

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

LookChem. (n.d.). Propanamide, 2-chloro-N-(4-methylphenyl)-, (S)-. Retrieved from [Link]

- Popović, I., et al. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001.

- International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 11(3), 221-226.

-

Chromservis. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube. Retrieved from [Link]

- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.

- Shah, R., & Patel, S. (2012). Recent trends in the impurity profile of pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 33-41.

-

ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S.

Sources

- 1. jpionline.org [jpionline.org]

- 2. Propanamide, 2-chloro-N-(4-methylphenyl)-, (S)-|lookchem [lookchem.com]

- 3. iajps.com [iajps.com]

- 4. scispace.com [scispace.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 9. researchgate.net [researchgate.net]

- 10. unitedchem.com [unitedchem.com]

- 11. biomedres.us [biomedres.us]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. biopharminternational.com [biopharminternational.com]

- 14. agilent.com [agilent.com]

Technical Support Center: 2-Chloro-N-(4-methylphenyl)propanamide Reactions

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-N-(4-methylphenyl)propanamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our focus is on understanding and mitigating the formation of common byproducts to enhance reaction efficiency, yield, and product purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, field-proven solutions.

FAQ 1.1: Reaction & Byproduct Identification

Question: My reaction to synthesize this compound from p-toluidine and 2-chloropropionyl chloride shows low yield and multiple spots on the TLC plate. What are the likely byproducts?

Answer: This is a classic challenge in acylation reactions involving α-chloro acyl chlorides. The primary byproducts are typically the result of side reactions involving the starting materials or intermediates with moisture, the base, or even the product itself. The three most common culprits are:

-

Hydrolysis Product: 2-hydroxy-N-(4-methylphenyl)propanamide. This forms when 2-chloropropionyl chloride or the final product is exposed to water. The α-chloro group is susceptible to nucleophilic substitution by water, a reaction that can be accelerated by heat or the presence of a base.[1]

-

Unreacted Starting Material: Residual p-toluidine is a frequent impurity, especially if the stoichiometry is not precise or the reaction does not go to completion.

-

Dimerization/Self-Condensation Product: A higher molecular weight impurity, N-(4-methylphenyl)-2-(N-(4-methylphenyl)propanamido)propanamide, can form. This occurs when a molecule of p-toluidine or the product amide acts as a nucleophile, displacing the chloride from another molecule of the product. This is more prevalent when using strong, non-hindered bases or elevated temperatures.

The table below summarizes the key characteristics of these common byproducts to aid in their identification.

| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures (Expected) |

| Target Product | This compound | 197.66 | ¹H NMR: Quartet for α-proton (~4.5-4.7 ppm), Doublet for methyl on propionyl group. MS (m/z): 197/199 (M/M+2, ~3:1 ratio). |

| Hydrolysis Product | 2-hydroxy-N-(4-methylphenyl)propanamide | 179.22 | ¹H NMR: Appearance of a broad -OH signal, upfield shift of the α-proton quartet. MS (m/z): 179 (M+). No chlorine isotope pattern. |

| Unreacted p-toluidine | p-toluidine | 107.15 | ¹H NMR: Characteristic aromatic signals and a broad -NH₂ signal. MS (m/z): 107 (M+). |

| Dimer | N-(4-methylphenyl)-2-(N-(4-methylphenyl)propanamido)propanamide | 310.40 | MS (m/z): 310 (M+). Significantly higher MW. |

Question: How can I minimize the formation of the hydrolysis byproduct, 2-hydroxy-N-(4-methylphenyl)propanamide?

Answer: Minimizing hydrolysis is critical and requires rigorous control of water in your reaction system. The causality is simple: water is a competing nucleophile. Here’s how to prevent it:

-

Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) prior to use.

-

Reagent Quality: Ensure your starting p-toluidine and the base are dry. The acyl chloride should be of high purity and handled quickly to minimize exposure to atmospheric moisture.

-

Temperature Control: Add the 2-chloropropionyl chloride to the solution of p-toluidine and base at a low temperature (e.g., 0-5 °C). This slows the rate of hydrolysis relative to the desired amidation reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

-

Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without promoting hydrolysis or other side reactions. Avoid using aqueous bases like NaOH or K₂CO₃ solutions during the reaction itself.

FAQ 1.2: Purification Challenges

Question: I'm struggling to remove unreacted p-toluidine from my crude product. What is the most effective method?

Answer: The basicity of the unreacted p-toluidine's amino group is the key to its removal. An acidic wash is highly effective.

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The p-toluidine will be protonated to form the water-soluble p-toluidinium chloride salt, which partitions into the aqueous layer.

-

Separation: Drain the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.

-

Neutralization & Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

-

Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of p-toluidine.

This workflow is illustrated in the diagram below.

Caption: Workflow for removing basic p-toluidine impurity.

Question: My product and the hydrolysis byproduct have very similar polarities, making separation by column chromatography difficult. Are there other options?

Answer: Yes, this is a common scenario. When chromatography is not effective, recrystallization is the preferred method. The success of recrystallization hinges on finding a solvent system where the solubility of the product and the impurity are significantly different, especially with changes in temperature.

-

Solvent Screening: A good starting point for screening recrystallization solvents includes toluene, ethyl acetate/hexane mixtures, or isopropanol.[2] The goal is to find a solvent (or solvent pair) that dissolves the crude product when hot but allows the pure desired compound to crystallize upon cooling, leaving the impurities in the mother liquor.

-

General Procedure:

-

Dissolve the crude material in a minimal amount of the chosen hot solvent.

-

If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

The purity of the recrystallized material should be confirmed by HPLC or another suitable analytical method.[2]

Part 2: Experimental Protocols

These protocols are designed to be self-validating, providing a robust starting point for your experiments.

Protocol 2.1: Optimized Synthesis of this compound

This protocol is optimized to minimize the formation of hydrolysis and dimerization byproducts.

-

Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of p-toluidine).

-

Base Addition: Add triethylamine (TEA, 1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 2-chloropropionyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of p-toluidine.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and perform the acidic/basic wash procedure described in FAQ 1.2 .

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/heptane) as determined by screening.[2]

Protocol 2.2: HPLC Method for Purity Analysis